![molecular formula C16H18N2O B8077106 4'-Morpholino-[1,1'-biphenyl]-4-amine](/img/structure/B8077106.png)
4'-Morpholino-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Morpholino-[1,1’-biphenyl]-4-amine is a chemical compound that features a biphenyl structure with a morpholino group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Morpholino-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Starting Materials: The reaction requires an aryl halide (such as 4-bromo-1,1’-biphenyl) and a boronic acid derivative (such as 4-morpholinophenylboronic acid).
Catalyst: A palladium catalyst, such as palladium(II) acetate, is used to facilitate the coupling reaction.
Base: A base, such as potassium carbonate, is added to deprotonate the boronic acid and activate it for the coupling reaction.
Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4’-Morpholino-[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Morpholino-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4’-Morpholino-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4’-Morpholino-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The biphenyl structure provides a rigid framework that can interact with hydrophobic pockets in the target molecules, further stabilizing the binding interaction.
Comparison with Similar Compounds
Similar Compounds
4’-Morpholino-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of an amine group.
4-Morpholinophenylboronic acid: Contains a boronic acid group instead of a biphenyl structure.
4-Morpholinoaniline: Lacks the biphenyl structure, having only a single phenyl ring.
Uniqueness
4’-Morpholino-[1,1’-biphenyl]-4-amine is unique due to its combination of a biphenyl structure and a morpholino group. This combination imparts specific electronic and steric properties that can be exploited in various chemical and biological applications. The presence of the morpholino group enhances the compound’s solubility and binding affinity, making it a valuable tool in research and development.
Properties
IUPAC Name |
4-(4-morpholin-4-ylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-8H,9-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYYEIRRGTVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
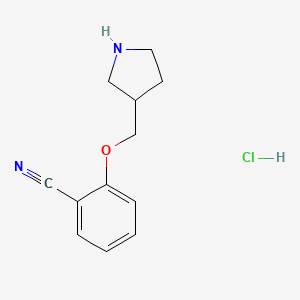
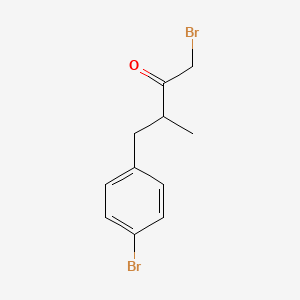
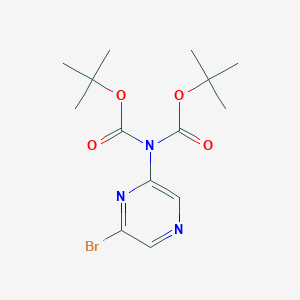
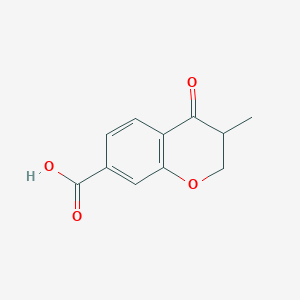
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one](/img/structure/B8077040.png)
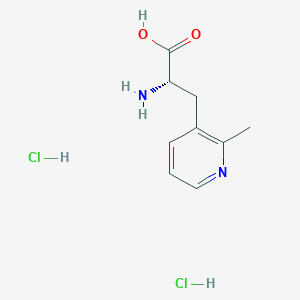
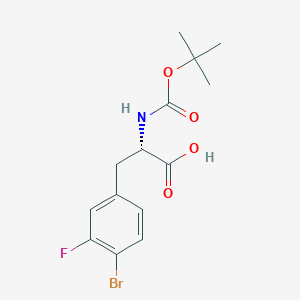
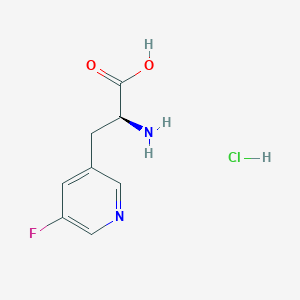
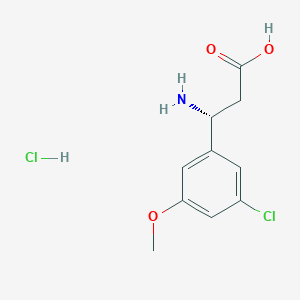
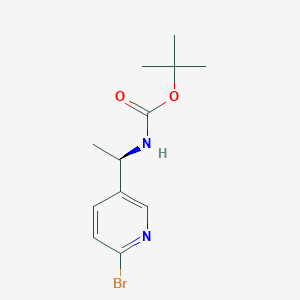
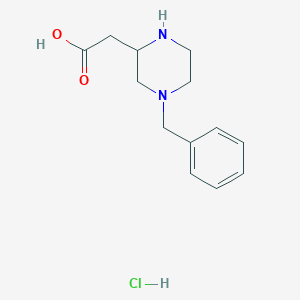
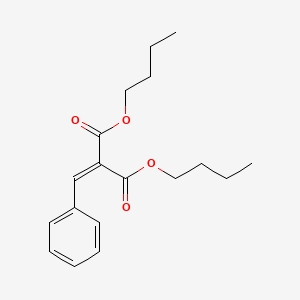
![3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077115.png)
![(2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8077121.png)
